molecular formula C20H25FN4O2 B2421634 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide CAS No. 2415471-56-4

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B2421634
CAS No.: 2415471-56-4
M. Wt: 372.444
InChI Key: PIYKGJMEQKDSHQ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and a pyrrolidinylacetamide moiety. Pyrazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Formation of the Pyrrolidinylacetamide Moiety: The pyrrolidinylacetamide moiety can be synthesized by reacting a pyrrolidine derivative with an acylating agent, such as an acyl chloride or anhydride.

    Coupling of the Pyrazole and Pyrrolidinylacetamide Moieties: The final step involves coupling the pyrazole ring with the pyrrolidinylacetamide moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to receptors on cell surfaces to trigger or block specific signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    N-(1-(Oxan-4-yl)pyrrolidin-3-yl)acetamide: A compound with a similar pyrrolidinylacetamide moiety but lacking the pyrazole ring.

    4-(4-Bromophenyl)-1H-pyrazole: A pyrazole derivative with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide is unique due to the combination of its fluorophenyl, pyrazole, and pyrrolidinylacetamide moieties. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c21-17-3-1-15(2-4-17)16-11-22-25(12-16)14-20(26)23-18-5-8-24(13-18)19-6-9-27-10-7-19/h1-4,11-12,18-19H,5-10,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYKGJMEQKDSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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